2-Piperidin-1-ylmethyl-morpholine is a chemical compound with the molecular formula and a molecular weight of 184.28 g/mol. This compound is classified under the categories of morpholines and piperidines, which are cyclic amines known for their diverse applications in medicinal chemistry. The compound is recognized for its potential as a building block in drug discovery and development due to its structural features that allow for various modifications.
The compound is cataloged under the CAS number 122894-67-1 and can be sourced from various chemical suppliers, including BenchChem and PubChem. It is primarily utilized in research settings, particularly in the synthesis of biologically active molecules. The classification of 2-Piperidin-1-ylmethyl-morpholine falls within the realm of organic chemistry, specifically focusing on heterocyclic compounds, which are compounds containing rings that include atoms other than carbon.
The synthesis of 2-Piperidin-1-ylmethyl-morpholine typically involves the reaction between morpholine and piperidine. This reaction can be facilitated using a suitable base under controlled conditions to yield the desired product.
One common method for synthesizing this compound is through nucleophilic substitution reactions where morpholine acts as a nucleophile. The process may involve heating the reactants in a solvent such as acetic acid or employing microwave-assisted techniques to enhance reaction efficiency and yield .
2-Piperidin-1-ylmethyl-morpholine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for modifying the compound to create derivatives with enhanced biological activity.
For instance, it can undergo further reactions to form derivatives that possess anti-inflammatory properties or other pharmacological activities. The synthesis of derivatives often involves coupling with different aromatic or aliphatic groups to explore structure-activity relationships .
The mechanism of action for compounds derived from 2-Piperidin-1-ylmethyl-morpholine typically involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific pathways, contributing to their therapeutic effects.
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents . The exact mechanism often involves binding to cyclooxygenase enzymes, which play a crucial role in inflammation.
Relevant data on these properties can assist researchers in determining suitable conditions for handling and utilizing this compound in experiments.
2-Piperidin-1-ylmethyl-morpholine finds applications primarily in scientific research, particularly in:
Its structural versatility makes it an attractive candidate for further exploration in medicinal chemistry, leading to potential therapeutic innovations.
The synthesis of 2-(piperidin-1-ylmethyl)morpholine derivatives leverages strategic hybridization of morpholine and piperidine pharmacophores to enhance DNA-binding affinity and antitumor activity. A prevalent method involves the Mamedov rearrangement, where 3-aroylquinoxalinones react with benzene-1,2-diamines bearing N-methylpiperazine, piperidine, or morpholine substituents under acidic conditions. This one-pot reaction achieves cyclization and functionalization simultaneously, yielding regioisomeric 2-(benzimidazol-2-yl)quinoxalines with morpholine/piperidine groups at positions 6 or 7. The process typically requires refluxing in acetic acid for 4 hours, generating mixtures of regioisomers (e.g., 13da/14da) that are separable via column chromatography. Structural validation is confirmed through NMR, X-ray crystallography, and mass spectrometry .
An alternative route employs organophotocatalysis for direct hybridization. This [1 + 2 + 3] strategy combines ammonium salts, alkenes, and unsaturated carbonyls under visible light to construct the morpholine-piperidine scaffold in a single step. Yields exceed 80%, with water as a benign byproduct, enhancing sustainability [4]. Modifications to the piperidine ring, such as C3-hydroxylation or N-benzylation, further optimize solubility and bioactivity. For example, hydroxylated analogs show 40-fold higher antiviral potency (EC₅₀ = 60 nM) compared to unsubstituted precursors [4].
Table 1: Hybridization Methods for Morpholine-Piperidine Scaffolds
Method | Conditions | Key Intermediates | Yield Range | Bioactivity Enhancement |
---|---|---|---|---|
Mamedov Rearrangement | Acetic acid reflux, 4h | 3-Aroylquinoxalinones, diamines | 63–79% | Antitumor activity against A549 lung cancer |
Organophotocatalysis | Visible light, RT | Ammonium salts, alkenes | >80% | Antiviral activity (measles virus) |
Reductive Amination | NaBH₃CN, MeOH | Morpholine, piperidinones | 75–92% | Improved solubility (60 μg/mL) |
Regioselectivity is critical for installing N-methyl or benzyl groups on the morpholine-piperidine scaffold. Pd(II)/transient mediator systems enable meta-C–H functionalization of benzylamine derivatives, overcoming positional biases. Using 2-carbomethoxylnorbornene (NBE-CO₂Me) as a mediator and 3-trifluoromethyl-2-hydroxypyridine (L18) as a ligand, Pd-catalyzed arylation/amination occurs at the meta position with 89% yield. Electron-deficient substrates favor 3,5-bis(trifluoromethyl)-2-hydroxypyridine (L21), which mitigates steric hindrance [2].
Base-mediated lithiation provides orthogonal control for benzylic functionalization. Deprotonation with LDA/HMPA generates carbanions at the benzylic methylene, enabling nucleophilic addition to Ellman’s sulfinylimines. This method achieves 92% ee for α-(diarylmethyl)amines but is incompatible with electron-rich arenes (e.g., 4-methoxy derivatives), which undergo ring addition instead [8]. For N-methylation, reductive amination with formaldehyde/NaBH₃CN selectively modifies secondary amines without morpholine ring opening, preserving the heterocycle’s integrity [6].
The choice between SN2 and reductive amination hinges on substituent electronics and scalability:
Table 2: SN2 vs. Reductive Amination for N-Functionalization
Parameter | SN2 Alkylation | Reductive Amination |
---|---|---|
Substrate Scope | Primary alkyl/benzyl halides | Aldehydes, ketones |
Yield Range | 75–90% | 85–97% |
Byproducts | Quaternary ammonium salts | Imine dimers |
Steric Tolerance | Low (SN2 hindrance) | High |
Electronic Bias | Favors activated halides | Favors electron-poor carbonyls |
Purification | Column chromatography | Recrystallization |
Solid-phase synthesis accelerates the generation of morpholine-piperidine libraries for drug screening. Rink amide resin immobilizes piperidine-4-carboxylic acid via amide linkage, enabling sequential N-functionalization. Stepwise protocols include:
Wang resin-bound benzyl halides facilitate nucleophilic displacement by morpholine/piperidine, with yields >85%. Microwave irradiation (150 W, 100°C) reduces reaction times from 12 hours to 15 minutes, enabling rapid analog synthesis [6].
Table 3: Solid-Phase Supports for Library Synthesis
Resin Type | Anchoring Group | Functionalization | Cleavage Condition | Purity |
---|---|---|---|---|
Rink Amide | Carboxylic acid | Reductive amination, SN2 | TFA/DCM (95:5) | >90% |
Wang Resin | Benzyl halide | Nucleophilic substitution | TFA/H₂O (95:5) | 85–88% |
Merrifield Resin | Chloromethyl | Morpholine alkylation | HF/pyridine | 82% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7